

Phase 1: Molecular Architecture & Chemical Identity

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Compound of Interest

Compound Name: *Boc-Glu(OtBu)-OBzl*

CAS No.: 910908-09-7

Cat. No.: B2494252

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CAS 910908-09-7 is chemically identified as Boc-L-Glu(OtBu)-OBzl[1], or N- α -tert-butoxycarbonyl-L-glutamic acid α -benzyl ester γ -tert-butyl ester. This molecule is a highly specialized, orthogonally protected amino acid derivative used extensively in advanced solid-phase and solution-phase peptide synthesis (SPPS/SPS)[2].

The structural logic of this molecule relies on masking the native zwitterionic nature of glutamic acid. By protecting the α -amine with a Boc (tert-butoxycarbonyl) group, the γ -carboxylic acid with a tBu (tert-butyl) ester, and the α -carboxylic acid with a Bzl (benzyl) ester, the molecule is rendered completely neutral and highly lipophilic. This specific tri-protection strategy allows for orthogonal deprotection—the ability to selectively remove one protecting group without compromising the chemical integrity of the others[3].

Quantitative Physical Properties

The following table summarizes the fundamental physical properties of CAS 910908-09-7, derived from its structural composition and established chemical databases[4],[1].

| Property | Value | Scientific Rationale |
|-------------------|---|---|
| Molecular Formula | C ₂₁ H ₃₁ NO ₆ | Comprises the Glu backbone (C ₅) + Boc (C ₅) + OtBu (C ₄) + OBzl (C ₇)[4]. |
| Molecular Weight | 393.47 g/mol | High MW for a single amino acid due to bulky protecting groups[1]. |
| Physical State | Viscous oil to off-white solid | The bulky, asymmetric protecting groups disrupt crystal lattice formation, often resulting in low-melting amorphous solids or oils. |
| Predicted LogP | -4.2 - 4.8 | Highly hydrophobic due to the extensive aliphatic (tBu) and aromatic (Bzl) carbon shielding. |
| H-Bond Donors | 1 | Only the carbamate (Boc) N-H remains available for hydrogen bonding. |
| H-Bond Acceptors | 6 | Carbonyl and ether oxygens across the ester and carbamate linkages. |

Phase 2: Thermodynamic & Solubility Profiling

The solubility of Boc-L-Glu(OtBu)-OBzl is dictated by the hydrophobic effect and the entropy of solvation. Because the polar amine and carboxylate groups are masked, the molecule cannot participate in ion-dipole interactions with aqueous media. Instead, its solubility is governed by van der Waals forces and dipole-dipole interactions, making it highly soluble in aprotic and polar organic solvents.

Solubility Matrix

| Solvent | Solubility Limit | Solvation Mechanism |
|--------------------------|-----------------------------|---|
| Dichloromethane (DCM) | >100 mg/mL (Highly Soluble) | Favorable van der Waals interactions with the bulky aliphatic tBu and Boc groups. |
| Dimethylformamide (DMF) | >100 mg/mL (Highly Soluble) | Strong dipole-dipole interactions; standard solvent for peptide coupling. |
| Methanol (MeOH) | >50 mg/mL (Soluble) | Hydrogen bonding with the ester/carbamate oxygens. |
| Water (H ₂ O) | Insoluble (<0.1 mg/mL) | Thermodynamic penalty of forming a hydration shell around the large hydrophobic surface area. |

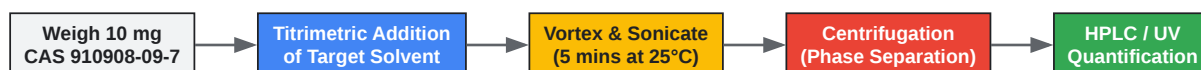
Experimental Protocol: Self-Validating Solubility Assessment

To empirically verify the solubility limit of CAS 910908-09-7 for a specific synthetic workflow, researchers must avoid relying solely on visual turbidity, which is prone to subjective error. The following protocol utilizes a self-validating gravimetric-to-HPLC pipeline.

Step-by-Step Methodology:

- Aliquoting: Accurately weigh 10.0 mg of Boc-L-Glu(OtBu)-OBzl into a tared, inert glass vial.
- Titrimetric Solvation: Add the target solvent (e.g., DCM) in 10 μ L increments using a positive displacement pipette.
- Mechanical Agitation: Vortex for 60 seconds, followed by sonication in a 25°C water bath for 5 minutes to overcome the activation energy of dissolution.
- Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any micro-particulate undissolved solute.

- Self-Validation (HPLC): Extract 10 μ L of the supernatant, dilute 1:100 in mobile phase, and inject into an HPLC-UV ($\lambda = 210$ nm for the amide/ester backbone, 254 nm for the benzyl ring). Quantify against a known standard curve. Validation Logic: If the calculated concentration matches the theoretical concentration based on the volume added, complete solubility is confirmed. If it is lower, the saturation limit has been reached.



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Workflow for the self-validating solubility assessment of hydrophobic peptide building blocks.

Phase 3: Orthogonal Cleavage Dynamics

The true value of CAS 910908-09-7 lies in its orthogonality[2]. Depending on the synthetic goal, a chemist can selectively unmask either the α -carboxylic acid or the α -amine/ γ -carboxylic acid pair.

Pathway A: Selective Hydrogenolysis of the Benzyl Ester (OBzl)

To utilize the α -carboxylic acid for coupling while keeping the amine and γ -carboxylic acid protected, the benzyl ester must be cleaved.

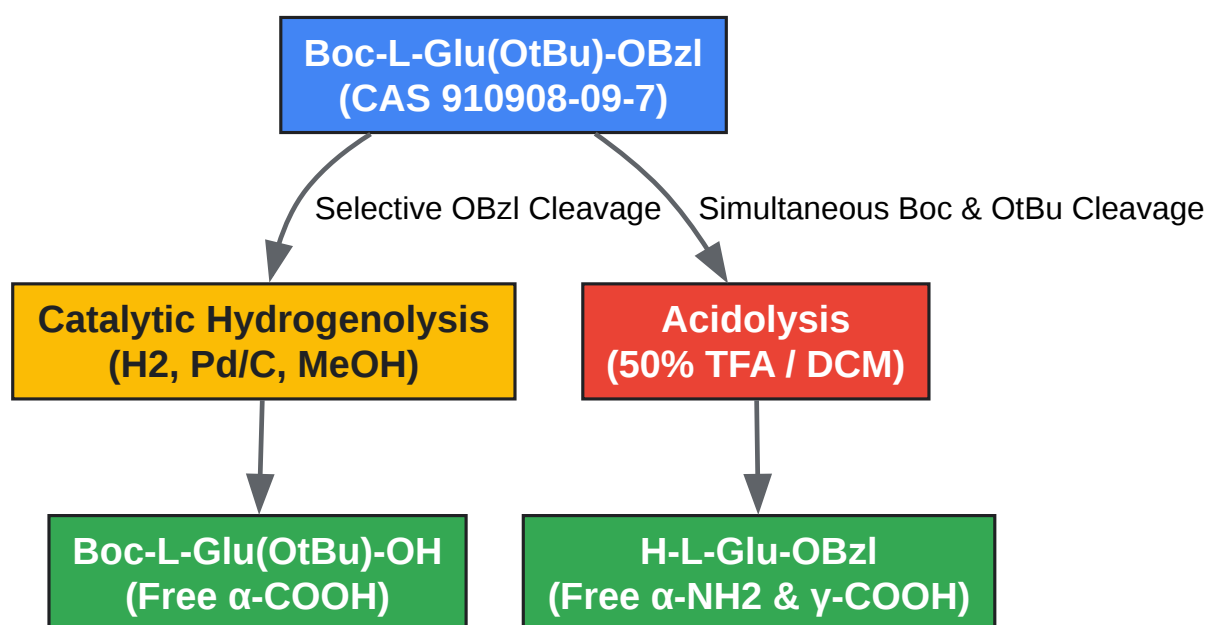
- Causality: Palladium (Pd) catalyst specifically coordinates with the π -electrons of the aromatic benzyl ring. Under a hydrogen atmosphere, this leads to the reductive cleavage of the benzyl-oxygen bond. The aliphatic Boc and tBu groups lack this π -system and remain completely inert to these conditions[3].

- Protocol: Dissolve Boc-L-Glu(OtBu)-OBzl in MeOH. Add 10% Pd/C (10% w/w relative to the substrate). Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm). Stir vigorously at room temperature for 2-4 hours. Filter through Celite to remove the catalyst, and concentrate in vacuo to yield Boc-L-Glu(OtBu)-OH.

Pathway B: Acidolysis of Boc and OtBu Groups

To elongate the peptide from the N-terminus, the Boc group must be removed.

- Causality: Treatment with strong acid (e.g., Trifluoroacetic acid, TFA) protonates the carbamate and ester oxygens. This induces cleavage driven by the formation of highly stable tert-butyl carbocations, which subsequently eliminate to form isobutylene gas and CO₂. The benzyl ester, lacking the ability to form a stable carbocation, is highly resistant to TFA and remains intact[3].
- Protocol: Dissolve the substrate in a 50:50 mixture of TFA and DCM. Stir at room temperature for 30-60 minutes. Self-Validation Step: Monitor by LC-MS. The reaction is complete when the parent mass (m/z 394 [M+H]⁺) completely shifts to the deprotected mass (m/z 238 [M+H]⁺ for H-L-Glu-OBzl). Evaporate the TFA under a stream of N₂ to yield the product as a TFA salt.



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Orthogonal deprotection logic for CAS 910908-09-7 demonstrating selective unmasking pathways.

References

- Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: Wiley-Interscience / Semantic Scholar URL:[[Link](#)]
- Title: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities Source: Royal Society of Chemistry URL:[[Link](#)]

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Sources

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